molecular formula C16H15F3N2O2 B11608577 3-{[2,3,5-Trifluoro-6-(piperidin-1-YL)pyridin-4-YL]oxy}phenol

3-{[2,3,5-Trifluoro-6-(piperidin-1-YL)pyridin-4-YL]oxy}phenol

Cat. No.: B11608577
M. Wt: 324.30 g/mol
InChI Key: CFHUGHCMWCWLGK-UHFFFAOYSA-N
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Description

3-{[2,3,5-Trifluoro-6-(piperidin-1-YL)pyridin-4-YL]oxy}phenol is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a piperidine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2,3,5-Trifluoro-6-(piperidin-1-YL)pyridin-4-YL]oxy}phenol typically involves multiple steps, starting with the preparation of the trifluoromethyl pyridine derivative. This is followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The final step involves the attachment of the phenol group via etherification reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[2,3,5-Trifluoro-6-(piperidin-1-YL)pyridin-4-YL]oxy}phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under specific conditions.

    Reduction: The trifluoromethyl group can be reduced to form difluoromethyl derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

3-{[2,3,5-Trifluoro-6-(piperidin-1-YL)pyridin-4-YL]oxy}phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{[2,3,5-Trifluoro-6-(piperidin-1-YL)pyridin-4-YL]oxy}phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the piperidine ring and phenol group contribute to its overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Properties

Molecular Formula

C16H15F3N2O2

Molecular Weight

324.30 g/mol

IUPAC Name

3-(2,3,5-trifluoro-6-piperidin-1-ylpyridin-4-yl)oxyphenol

InChI

InChI=1S/C16H15F3N2O2/c17-12-14(23-11-6-4-5-10(22)9-11)13(18)16(20-15(12)19)21-7-2-1-3-8-21/h4-6,9,22H,1-3,7-8H2

InChI Key

CFHUGHCMWCWLGK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=C(C(=C2F)OC3=CC=CC(=C3)O)F)F

Origin of Product

United States

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